Thermal Stability and Processing Window: Melting Point Comparison with Non-Brominated and Dibrominated Biphenyl Analogs
4-Benzoyl-4'-bromobiphenyl exhibits a melting point of 157–161 °C , which is a critical parameter for its processing in materials science applications. This value is significantly higher than its non-brominated analog 4-benzoylbiphenyl (CAS 2128-93-0, melting point 99–103 °C) , providing a wider thermal processing window and improved morphological stability for thin-film applications. Conversely, the compound melts at a lower temperature than the heavily brominated 4,4'-dibromobiphenyl (CAS 92-86-4, melting point 163–165 °C) , which can offer advantages in solution processing and reduce energy costs during purification.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 157–161 °C |
| Comparator Or Baseline | 4-Benzoylbiphenyl (CAS 2128-93-0): 99–103 °C; 4,4'-Dibromobiphenyl (CAS 92-86-4): 163–165 °C |
| Quantified Difference | Target compound melts 56–58 °C higher than 4-benzoylbiphenyl and 2–8 °C lower than 4,4'-dibromobiphenyl |
| Conditions | Standard laboratory conditions; literature melting point values |
Why This Matters
The specific melting point range directly impacts the compound's suitability for vapor deposition processes and thermal stability in optoelectronic device fabrication, offering a distinct processing advantage over non-brominated analogs.
